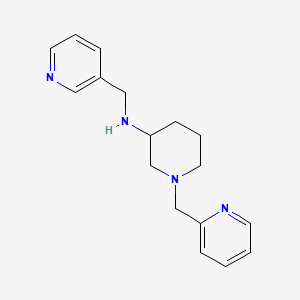![molecular formula C23H17N3O5 B6134035 (E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B6134035.png)
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxyphenyl, nitrophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide typically involves a multi-step process The initial step often includes the formation of the core structure through a Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure but different functional groups.
Quinones: Compounds formed through the oxidation of hydroxyphenyl groups.
Amino derivatives: Formed through the reduction of nitrophenyl groups.
Uniqueness
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-hydroxyphenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c24-14-18(23(28)25-19-5-9-21(27)10-6-19)13-16-3-11-22(12-4-16)31-15-17-1-7-20(8-2-17)26(29)30/h1-13,27H,15H2,(H,25,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOGBYAPUHFNFC-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)

![2-(2,5-DIMETHYLPHENYL)-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6133970.png)
![2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE](/img/structure/B6133971.png)
![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![8-({[2-(2,5-DIMETHYLPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B6133989.png)
![1-{5-[(4-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![N-methyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6134005.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)
![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)
![4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6134037.png)
![3-tert-butyl-5-{2-ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6134045.png)
